![molecular formula C7H9BrO2 B8548152 rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8548152.png)
rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one
描述
rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[320]heptan-6-one is a bicyclic compound with a unique structure that includes a bromine atom and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one involves the oxidation of dihydroxybicyclo[3.2.0]heptan-6-one using peracetic acid at -78°C. This reaction yields a dihydroxylactone, which is then protected as its bisdimethyl-t-butylsilyl ether and reduced to the corresponding lactol . Another method involves the use of bromine to form bromonium ions, which are then attacked by nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form dihydroxylactones.
Reduction: Reduction reactions can convert the compound into lactols.
Substitution: Bromine atoms in the compound can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Peracetic acid at low temperatures (-78°C) is commonly used.
Reduction: Reducing agents such as bisdimethyl-t-butylsilyl ether are used.
Substitution: Bromine atoms are substituted using nucleophiles under controlled conditions.
Major Products Formed
Dihydroxylactones: Formed through oxidation reactions.
Lactols: Formed through reduction reactions.
科学研究应用
rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one involves the formation of reactive intermediates such as bromonium ions and lactols. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
相似化合物的比较
Similar Compounds
2-Oxabicyclo[3.3.0]oct-6-en-3-one: Similar in structure but contains an oxygen atom instead of a bromine atom.
Dihydroxybicyclo[3.2.0]heptan-6-one: Precursor to rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one.
Uniqueness
This compound is unique due to its bromine atom, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various synthetic and research applications .
属性
分子式 |
C7H9BrO2 |
|---|---|
分子量 |
205.05 g/mol |
IUPAC 名称 |
2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C7H9BrO2/c8-7-4-2-5(9)3(4)1-6(7)10/h3-4,6-7,10H,1-2H2 |
InChI 键 |
PZDPQFNHGDOCGG-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(CC2=O)C(C1O)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
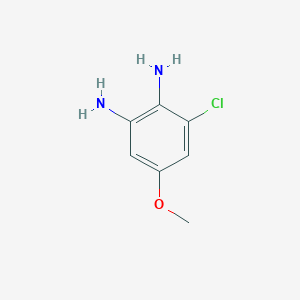
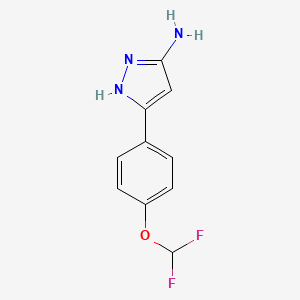

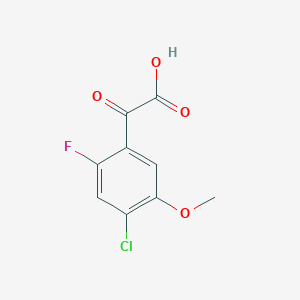
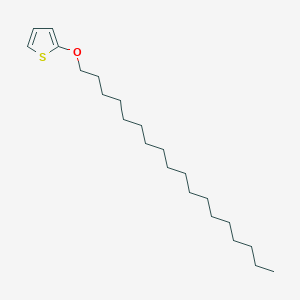
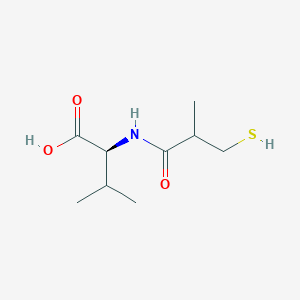
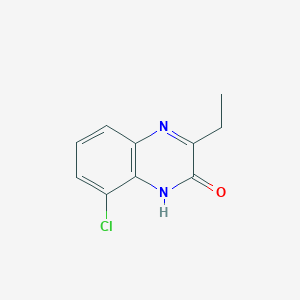
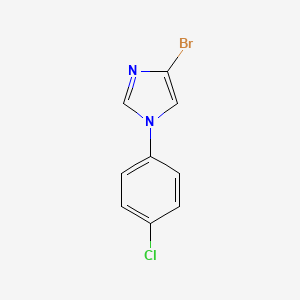
![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8548168.png)
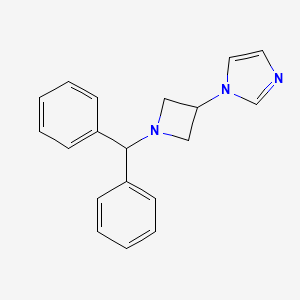
![N-(4-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B8548177.png)
![Spiro[4.6]undecane-2-methanol](/img/structure/B8548180.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]vinyl]imidazole](/img/structure/B8548187.png)

